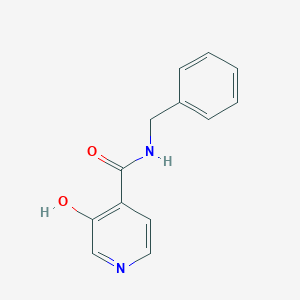

N-benzyl-3-hydroxypyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-3-hydroxypyridine-4-carboxamide, also known as BHPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BHPC is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

N-Hydroxypyridine-2(1H)-thione Derivatives : Barton and Ferreira (1996) explored the synthesis of carboxamides using N-hydroxypyridine-2(1H)-thione derivatives. They found that the reaction with sulfenamide is particularly useful, producing valuable by-products of both synthetic and biological value, highlighting a clean transformation with minimal work-up and purification (Barton & Ferreira, 1996).

Synthesis and Mechanistic Insights : Mamedov et al. (2021) provided insights into the synthesis of 3-hydroxyindolin-2-ones from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides. They highlighted the role of different substituents in the reaction process and revealed various competing reaction channels, which could impact the synthesis of similar compounds like N-benzyl-3-hydroxypyridine-4-carboxamide (Mamedov et al., 2021).

Biological Activity

Antiviral Activity : Senaweera et al. (2021) discovered an N-benzyl hydroxypyridone carboxamide antiviral hit inhibiting human cytomegalovirus in submicromolar range. They identified key pharmacophore features conferring optimal antiviral profile, which could be relevant for N-benzyl-3-hydroxypyridine-4-carboxamide (Senaweera et al., 2021).

Potential Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogues like N-benzyl-3-hydroxypyridine-4-carboxamide and evaluated them as potential antipsychotic agents. They analyzed binding to dopamine and serotonin receptors, suggesting possible applications of similar compounds in psychiatric treatments (Norman et al., 1996).

Chemical Modification and Optimization

Chemical Modification for Analgesic Properties : Ukrainets et al. (2015) considered the chemical modification of the pyridine moiety in molecules like N-benzyl-3-hydroxypyridine-4-carboxamide to optimize biological properties. Their focus on para-substituted derivatives could inform further research on the analgesic properties of similar compounds (Ukrainets et al., 2015).

Reactivity of N-oxides : Smirnov et al. (1973) conducted a comparative investigation on the reactivity of compounds like 2-benzyl-3-hydroxypyridine and its N-oxide, which could provide insight into the reactivity and potential applications of N-benzyl-3-hydroxypyridine-4-carboxamide (Smirnov et al., 1973).

Eigenschaften

IUPAC Name |

N-benzyl-3-hydroxypyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOPUDBIYAMBJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-hydroxypyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)

![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2469999.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2470000.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)

![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)